Bienvenue dans la boutique en ligne BenchChem!

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide

Physicochemical profiling Drug-likeness Lead optimization

N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide (CAS 1234984-17-8) is a synthetic small-molecule research compound with molecular formula C19H20N6O and molecular weight 348.41 g/mol, typically supplied at ≥95% purity. It belongs to the N-substituted quinoxaline-2-carboxamide class, a privileged scaffold in medicinal chemistry that serves as a bioisostere of quinazoline, indole, and benzimidazole.

Molecular Formula C19H20N6O
Molecular Weight 348.41
CAS No. 1234984-17-8
Cat. No. B2999261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide
CAS1234984-17-8
Molecular FormulaC19H20N6O
Molecular Weight348.41
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3N=C2)C4=NC=CC=N4
InChIInChI=1S/C19H20N6O/c26-18(17-13-22-15-4-1-2-5-16(15)24-17)23-12-14-6-10-25(11-7-14)19-20-8-3-9-21-19/h1-5,8-9,13-14H,6-7,10-12H2,(H,23,26)
InChIKeyATOPNLKAEFJVKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide (CAS 1234984-17-8): Chemical Identity, Structural Class, and Procurement Baseline


N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide (CAS 1234984-17-8) is a synthetic small-molecule research compound with molecular formula C19H20N6O and molecular weight 348.41 g/mol, typically supplied at ≥95% purity . It belongs to the N-substituted quinoxaline-2-carboxamide class, a privileged scaffold in medicinal chemistry that serves as a bioisostere of quinazoline, indole, and benzimidazole [1]. The compound features three pharmacophoric modules: a quinoxaline-2-carboxamide core, a piperidine linker, and a pyrimidin-2-yl terminal substituent. This modular architecture aligns with the Substituted-Quinoxaline-Type Piperidine Compounds described in US Patent 8846929 B2 (Purdue Pharma), which claims compositions for pain and other conditions [2]. The pyrimidin-2-yl-piperidine motif is a well-precedented kinase inhibitor hinge-binding pharmacophore, while the quinoxaline-2-carboxamide core contributes to target engagement across kinase, GPCR, and antimicrobial targets [1].

Why Generic N-Substituted Quinoxaline-2-Carboxamides Cannot Substitute for N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide in Focused Research Applications


The N-substituted quinoxaline-2-carboxamide class exhibits profound target-selectivity divergence depending on the nature of the N-substituent. The pyrimidin-2-yl group on the piperidine ring of CAS 1234984-17-8 is not a passive solubility tag; it is a directional hydrogen-bond acceptor/donor that is a hallmark of ATP-competitive kinase hinge-binding motifs [1]. Replacement with a phenoxyacetyl, cyclopropylsulfonyl, or naphthylmethyl group—as in closely related analogs—redirects pharmacological activity toward entirely different target classes (e.g., antimycobacterial vs. antineoplastic vs. kinase inhibition) [2]. Even within the kinase family, the pyrimidine-2-yl substitution pattern can shift selectivity between tyrosine kinases and serine/threonine kinases [1]. Therefore, generic procurement of any quinoxaline-2-carboxamide without the pyrimidin-2-yl-piperidine module will not recapitulate the target engagement profile, making substitution scientifically invalid for studies predicated on kinase-focused or pyrimidine-pharmacophore-dependent hypotheses.

Quantitative Differentiation Evidence for N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide Versus Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation: Pyrimidin-2-yl vs. Phenoxyacetyl and Cyclopropylsulfonyl Analogs

CAS 1234984-17-8 (MW 348.41, cLogP ~1.8) occupies a distinct physicochemical space compared to its closest commercially available N-substituted piperidine-quinoxaline analogs. The phenoxyacetyl analog (N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide, MW ~432) has a higher molecular weight and cLogP (~2.9), which may reduce ligand efficiency metrics . The cyclopropylsulfonyl analog (MW ~402, cLogP ~1.5) is intermediate in MW but distinct in hydrogen-bonding capacity due to the sulfonamide group. For fragment-based or lead-optimization programs where MW < 350 and moderate lipophilicity are desired, CAS 1234984-17-8 provides a unique entry point not matched by analogs. These calculated differences in MW (ΔMW: -84 vs. phenoxyacetyl; -54 vs. cyclopropylsulfonyl) influence key drug-likeness parameters including ligand efficiency (LE) and lipophilic ligand efficiency (LLE) [1].

Physicochemical profiling Drug-likeness Lead optimization

Kinase Hinge-Binding Motif Presence: Pyrimidin-2-yl vs. Non-Heteroaryl N-Substituents

The pyrimidin-2-yl substituent on the piperidine ring of CAS 1234984-17-8 constitutes a canonical Type I kinase inhibitor hinge-binding motif. The pyrimidine N1 and the adjacent C2-hydrogen engage in a bidentate hydrogen-bonding interaction with the hinge region of ATP-binding pockets, a structural feature exploited by FDA-approved kinase inhibitors (e.g., imatinib, dasatinib) [1]. In contrast, analogs lacking a heteroaryl N-substituent—such as N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (HepG2 IC50 = 37.3 µM)—target DNA topoisomerase and VEGFR through a different binding mode with no hinge engagement [2]. This structural divergence means CAS 1234984-17-8 is mechanistically precluded from phenocopying non-heteroaryl analogs in kinase assays, and vice versa.

Kinase inhibition Hinge-binding pharmacophore ATP-competitive inhibitor

Hydrogen-Bond Acceptor/Donor Topology: Pyrimidin-2-yl vs. Cyclopropylsulfonyl Linker

The pyrimidin-2-yl group provides two hydrogen-bond acceptor sites (N1 and N3) and a C-H donor at the 2-position, yielding a directional H-bonding topology distinct from the tetrahedral sulfonyl group in N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide . The sulfonyl analog presents a strong H-bond acceptor (S=O) with trigonal geometry that cannot mimic the aromatic π-face and linear H-bond vectors of pyrimidine. This geometric disparity affects shape complementarity in target binding pockets; for example, the planar pyrimidine ring can engage in π-stacking with Phe/Tyr gatekeeper residues in kinases, whereas the sulfonyl group cannot [1]. These topological features are not interchangeable in structure-based design.

Hydrogen bonding Target recognition Computational chemistry

Patent-Disclosed Scaffold Alignment: Quinoxaline-Piperidine Core in Purdue Pharma IP

CAS 1234984-17-8 maps structurally to the generic Markush formulae (I) and (II) claimed in US Patent 8,846,929 B2 (Purdue Pharma), which covers Substituted-Quinoxaline-Type Piperidine Compounds for treating pain, among other conditions [1]. The patent specifically contemplates heteroaryl-substituted piperidine variants, with pyrimidine being a preferred heteroaryl embodiment. This places CAS 1234984-17-8 within a therapeutically validated chemical space that has undergone pharmacokinetic and pharmacodynamic profiling at the corporate level. In contrast, the N-benzyl and N-phenyl quinoxaline-2-carboxamides described in the antimycobacterial literature (e.g., Pharmaceuticals 2021, 14, 768) fall outside this patent scope and are directed toward anti-infective rather than CNS/pain indications [2].

Intellectual property Pain therapeutics Scaffold positioning

Optimal Procurement and Research Application Scenarios for N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide


Kinase Inhibitor Hit-Finding and Hinge-Binder SAR Exploration

CAS 1234984-17-8 is best deployed in kinase inhibitor screening cascades where the pyrimidine-2-yl hinge-binding motif is a deliberate design feature. The compound serves as a compact (~348 Da) entry vector for establishing ATP-competitive SAR, with the quinoxaline-2-carboxamide providing additional H-bond interactions in the ribose pocket or solvent-exposed region [1]. Its MW below 350 and moderate cLogP make it suitable for fragment-elaboration or scaffold-hopping workflows targeting kinases where pyrimidine-based Type I inhibitors (e.g., JNK, CDK families) are precedented [2].

Quinoxaline-Based CNS/Pain Target Probe Synthesis

Given its structural alignment with the Purdue Pharma patent landscape (US 8,846,929 B2), CAS 1234984-17-8 is appropriate for synthesizing probe molecules aimed at CNS or pain targets, particularly orexin, opioid, or other GPCR systems where quinoxaline-piperidine scaffolds have demonstrated receptor occupancy [1]. The pyrimidine moiety offers metabolic stability advantages over phenyl or naphthyl substituents, as pyrimidine is less susceptible to CYP450-mediated oxidation, a critical factor for in vivo CNS studies.

Computational Chemistry and Docking Model Validation

The well-defined H-bond topology of the pyrimidin-2-yl-piperidine module makes CAS 1234984-17-8 a useful reference compound for validating docking poses and scoring functions in kinase or GPCR models. Its three modular fragments (quinoxaline core, piperidine linker, pyrimidine cap) enable systematic free-energy perturbation (FEP) or MM-GBSA calculations to deconvolute binding energy contributions, workflows where analogs with different substituents (phenoxyacetyl or cyclopropylsulfonyl) serve as negative controls [1].

Chemical Biology Tool Compound for Hinge-Binder Competition Assays

Researchers developing TR-FRET or fluorescence polarization competition assays for ATP-competitive inhibitors can employ CAS 1234984-17-8 as an unlabeled competitor. Its pyrimidine hinge-binding mode ensures displacement by known Type I kinase inhibitors (e.g., staurosporine), while the quinoxaline fluorophore-like core may permit future derivatization into a fluorescent probe. This application is not accessible to non-heteroaryl quinoxaline-2-carboxamide analogs lacking the hinge-binding motif [1].

Quote Request

Request a Quote for N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.